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Abstract
This technical guide provides an in-depth overview of the discovery, development, and

pharmacological profile of CS-526, now known as Revaprazan. Revaprazan is a potassium-

competitive acid blocker (P-CAB), representing a significant advancement in the management

of acid-related gastrointestinal disorders. This document details the compound's history,

mechanism of action, preclinical and clinical data, and the experimental methodologies

employed in its evaluation. All quantitative data are presented in structured tables for clarity,

and key biological pathways and experimental workflows are visualized using DOT language

diagrams.

Introduction: The Emergence of a New Acid
Suppressant
The landscape of acid suppression therapy has been dominated for decades by proton pump

inhibitors (PPIs). However, the quest for agents with a more rapid onset of action and

consistent efficacy led to the exploration of alternative mechanisms. This pursuit culminated in

the development of potassium-competitive acid blockers (P-CABs), a class of drugs that

reversibly inhibit the gastric H+/K+ ATPase. CS-526, later named Revaprazan (trade name

Revanex), emerged from this research as a promising new chemical entity.[1]
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Discovery and Development History
Revaprazan was discovered and developed by the South Korean pharmaceutical company,

Yuhan Corporation.[2] The compound, identified by the development code YH1885, was

designed to offer a different modality of acid suppression compared to traditional PPIs.[1] In

2000, Yuhan Corporation licensed Revaprazan to SmithKline Beecham (now GlaxoSmithKline)

for further development and commercialization.[2] Revaprazan was first approved for the

treatment of gastritis in South Korea.[1]

Mechanism of Action
Revaprazan exerts its acid-suppressing effects by acting as a potassium-competitive acid

blocker (P-CAB).[1] Unlike irreversible PPIs, Revaprazan binds reversibly to the gastric H+/K+

ATPase (the proton pump) in parietal cells, competitively inhibiting the exchange of H+ and K+

ions.[3] This is the final step in the pathway of gastric acid secretion. A key advantage of this

mechanism is that it does not require acid activation and can inhibit both active and resting

proton pumps, leading to a more rapid onset of action.[3]

Beyond its primary role in acid suppression, Revaprazan has demonstrated anti-inflammatory

properties. In studies involving Helicobacter pylori-infected gastric epithelial cells, Revaprazan

was shown to inhibit the expression of cyclooxygenase-2 (COX-2) by inactivating the Akt

signaling pathway and reducing the activation of NF-κB.[4]
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Figure 1: Mechanism of Action of Revaprazan.

Preclinical Pharmacology
Preclinical studies were instrumental in characterizing the pharmacological profile of CS-
526/Revaprazan. In vitro assays demonstrated its potent and selective inhibition of the H+/K+

ATPase. Subsequent in vivo studies in animal models confirmed its efficacy in reducing gastric

acid secretion.

Parameter Value Species/Model Reference

IC50 (H+/K+ ATPase

activity)
61 nM Hog gastric vesicles

[5] (Initial search

result)

ID50 (Gastric Acid

Secretion -

Intraduodenal)

2.8 mg/kg Pylorus-ligated rats
[5] (Initial search

result)

ID50 (Gastric Acid

Secretion - Oral)
0.7 mg/kg Pylorus-ligated rats

[5] (Initial search

result)

ID50 (Reflux

Esophagitis -

Intraduodenal)

5.4 mg/kg
Rat reflux esophagitis

model

[5] (Initial search

result)

ID50 (Reflux

Esophagitis - Oral)
1.9 mg/kg

Rat reflux esophagitis

model

[5] (Initial search

result)

Table 1: Preclinical Efficacy of CS-526

Clinical Development
Revaprazan has undergone several clinical trials to evaluate its safety, efficacy, and

pharmacokinetic profile in humans.

Phase I Studies in Healthy Volunteers
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A double-blind, three-way crossover study was conducted in 30 healthy male volunteers to

assess the effect of Revaprazan on gastric acid secretion.[6] Participants were randomized to

receive oral doses of 100 mg, 150 mg, or 200 mg of Revaprazan daily for 7 days.[6]

Experimental Protocol:

Study Design: Double-blind, randomized, three-way crossover.

Participants: 30 healthy male volunteers.

Intervention: Oral Revaprazan at 100 mg, 150 mg, or 200 mg daily for 7 days.

Assessments: 24-hour intragastric pH monitoring and serum gastrin concentration at

baseline, day 1, and day 7. Pharmacokinetic blood samples were also collected.[6]

7-Day Treatment Periods (Crossover)

Assessments (Baseline, Day 1, Day 7)

Screening

Randomization

Revaprazan 100mg Revaprazan 150mg Revaprazan 200mg

Washout 24h pH Monitoring Serum Gastrin Pharmacokinetics

Next Treatment Period

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6594096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6594096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6594096/
https://www.benchchem.com/product/b1669647?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Phase I Clinical Trial Workflow.

Pharmacokinetic and Pharmacodynamic Results:

Parameter (200 mg
Dose)

Day 1 Day 7 Reference

Mean % Time Gastric

pH > 4
28.1% 34.2% [7]

Tmax (h) 1.8 ± 0.9 1.5 ± 0.6 [6]

Cmax (ng/mL) 227.8 ± 103.1 215.1 ± 78.4 [6]

AUCt (ng·h/mL) 1005.1 ± 404.7 933.3 ± 316.4 [6]

t1/2 (h) 3.5 ± 0.8 3.4 ± 0.7 [6]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Revaprazan in Healthy

Volunteers

The study concluded that Revaprazan rapidly and effectively inhibits gastric acid secretion in a

dose-dependent manner.[6]

Phase III Clinical Trial for Gastric Ulcer
A randomized, double-blind, multicenter Phase III trial was conducted to compare the efficacy

and safety of Revaprazan with Omeprazole in patients with gastric ulcers.[8] A total of 292

subjects were randomized to receive either 200 mg of Revaprazan or 20 mg of Omeprazole for

4 to 8 weeks.[8]

Experimental Protocol:

Study Design: Randomized, double-blind, active-controlled, multicenter.

Participants: 292 patients with one or more endoscopically confirmed gastric ulcers.

Intervention: Revaprazan 200 mg once daily or Omeprazole 20 mg once daily for 4 to 8

weeks.
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Primary Efficacy Endpoint: Cumulative healing rate of gastric ulcers determined by

endoscopy at 4 and 8 weeks.

Secondary Efficacy Endpoint: Improvement rate of ulcer-related pain.[8]

Efficacy Results:

Analysis
Population

Revaprazan
200 mg
Cumulative
Healing Rate

Omeprazole 20
mg Cumulative
Healing Rate

p-value Reference

Intention-to-Treat 93.0% 89.6% 0.3038 [8]

Per-Protocol 99.1% 100% 0.3229 [8]

Table 3: Phase III Clinical Trial Efficacy Results for Gastric Ulcer Healing

The trial demonstrated that Revaprazan has similar efficacy to Omeprazole in healing gastric

ulcers and was well-tolerated.[8]

Anti-inflammatory Effects and Helicobacter pylori
Further research has explored the therapeutic potential of Revaprazan beyond acid

suppression. An in vitro study investigated its effects on H. pylori-induced inflammation in AGS

gastric epithelial cells.

Experimental Protocol:

Cell Line: AGS human gastric adenocarcinoma cells.

Treatment: Cells were pretreated with Revaprazan (5, 20, 50 µM) for 2 hours before infection

with H. pylori.

Assays:

Western Blot: To measure the protein levels of COX-2, Akt, and p-Akt.
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EMSA (Electrophoretic Mobility Shift Assay): To assess NF-κB DNA binding activity.

MTT Assay: To evaluate cell viability.[9]

AGS Cells

Pre-treatment with Revaprazan MTT Assay
(Cell Viability)

H. pylori Infection

Incubation (24h)

Cell Lysis

Western Blot
(COX-2, Akt)

EMSA
(NF-κB)

Click to download full resolution via product page

Figure 3: In Vitro H. pylori Study Workflow.

The study found that Revaprazan significantly attenuated H. pylori-induced COX-2 expression

by inhibiting Akt phosphorylation and NF-κB activation, suggesting a direct anti-inflammatory

effect.[4]

Conclusion
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CS-526, or Revaprazan, represents a significant development in the field of acid suppression

therapy. Its discovery and development by Yuhan Corporation have provided a valuable

therapeutic alternative to traditional PPIs. As a potassium-competitive acid blocker, Revaprazan

offers a rapid and potent inhibition of gastric acid secretion. Preclinical and clinical studies have

established its efficacy and safety profile for the treatment of acid-related disorders.

Furthermore, its potential anti-inflammatory effects warrant further investigation. This technical

guide has summarized the key milestones and data in the journey of Revaprazan from a

promising compound to a clinically effective medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Discovery and Development of CS-526
(Revaprazan): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669647#cs-526-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1669647#cs-526-discovery-and-development-history
https://www.benchchem.com/product/b1669647#cs-526-discovery-and-development-history
https://www.benchchem.com/product/b1669647#cs-526-discovery-and-development-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669647?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

